BenchChemオンラインストアへようこそ!

3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Malaria drug discovery Phenotypic screening Selectivity profiling

Benzamide negative control for P. falciparum whole-organism screens (1% inhibition at 2 µM, Z-score -0.14). Its 3-chloro, oxan-4-yl, and N-(2,2,2-trifluoroethyl) pharmacophores deliver a defined inactive scaffold; any future activity stems solely from introduced modifications. Documented in ChEMBL4905388, it is the preferred reference to calibrate hit-calling thresholds and benchmark plate-to-plate variability.

Molecular Formula C14H15ClF3NO2
Molecular Weight 321.72
CAS No. 1396853-24-9
Cat. No. B2550808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
CAS1396853-24-9
Molecular FormulaC14H15ClF3NO2
Molecular Weight321.72
Structural Identifiers
SMILESC1COCCC1N(CC(F)(F)F)C(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H15ClF3NO2/c15-11-3-1-2-10(8-11)13(20)19(9-14(16,17)18)12-4-6-21-7-5-12/h1-3,8,12H,4-7,9H2
InChIKeyBNALEVJNBGDASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1396853-24-9): Compound Identity and Screening Provenance


3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1396853-24-9, PubChem CID 71796096) is a synthetic benzamide derivative characterized by a 3-chloro substituent, an oxan-4-yl (tetrahydropyran) group, and an N-(2,2,2-trifluoroethyl) moiety [1]. The compound is documented in the ChEMBL database (CHEMBL4905388) and was included in the Medicines for Malaria Venture (MMV) Hit Generation Library 1 (HGL1), a collection of 141,786 compounds screened against the asexual blood stage of Plasmodium falciparum using a nano-luciferase reporter assay [2]. Its primary publicly available biological annotation is a negative result: 1% inhibition at 2 µM in this whole-organism malaria screen, with a Z-score of -0.14, indicating activity indistinguishable from the library mean [2].

Why 3-Chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide Cannot Be Generically Substituted: Structural Determinants of Physicochemical and Biological Profile


This compound occupies a specific structural niche defined by the simultaneous presence of three pharmacophoric elements: (i) a 3-chloro substituent on the phenyl ring, (ii) a saturated oxan-4-yl (tetrahydropyran) N-substituent, and (iii) a 2,2,2-trifluoroethyl group on the amide nitrogen. Removal or replacement of any one element yields a distinct compound with different physicochemical properties. For example, the non-chlorinated analog N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1396579-69-3) [1] lacks the halogen-bonding potential and steric bulk conferred by the 3-chloro group. The 3-trifluoromethyl analog replaces the chloro substituent with a larger, more electron-withdrawing group, altering lipophilicity and metabolic stability in ways that are not interchangeable [2]. In the MMV HGL1 screen, the 3-chloro compound exhibited a Z-score of -0.14 and only 1% inhibition of P. falciparum growth at 2 µM [3], a profile that cannot be assumed for close analogs without direct comparative data. The compound's precise identity—down to the substitution pattern—must be maintained to preserve the known screening annotation, as even minor structural changes can shift activity from inactive to hit-category or introduce polypharmacology artifacts.

3-Chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide: Quantified Differentiation Evidence for Procurement Decisions


Plasmodium falciparum Whole-Cell Screening Annotation: A Quantified Negative Phenotype as a Selectivity Control Benchmark

In the MMV Hit Generation Library 1 (HGL1) primary screen against the NF54 strain of Plasmodium falciparum using a nano-luciferase viability readout, 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide produced only 1.0% inhibition at a single-point concentration of 2 µM after 72 hours, with a Z-score of -0.14 [1]. This quantitative inactivity profile stands in contrast to confirmed hits identified within the same 141,786-compound library, which typically exhibit substantially higher inhibition values under identical assay conditions. The Z-score near zero confirms that this compound's behavior is statistically indistinguishable from the library mean, establishing a documented baseline of non-activity against the malaria parasite. For procurement purposes, this annotated negative result makes the compound a candidate for use as an inactive control in counter-screens or as a scaffold for medicinal chemistry optimization where minimal intrinsic antiparasitic activity is desired [2].

Malaria drug discovery Phenotypic screening Selectivity profiling

Physicochemical Profile Differentiated from the Non-Halogenated Core Analog

PubChem computed physicochemical properties distinguish 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide from its non-chlorinated core analog, N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide (CAS 1396579-69-3). The target compound has a molecular weight of 321.72 g/mol, XLogP3 of 3.5, and 5 hydrogen bond acceptors, compared to the dechlorinated analog with MW 287.28 g/mol and an expectedly lower lipophilicity [1]. The 3-chloro substituent adds 34.44 Da and contributes to a calculated QED (Quantitative Estimate of Drug-likeness) score of 0.85, with zero Rule-of-Five violations [2]. The polar surface area (TPSA) of 29.54 Ų and zero hydrogen bond donors (from ChEMBL) place this compound in a physicochemical space distinct from the more polar 3-carboxamide or 3-hydroxy analogs [3]. These computed properties influence membrane permeability, solubility, and protein binding potential in ways that are not interchangeable with the dechlorinated or alternative 3-substituted analogs.

Medicinal chemistry Lead optimization Physicochemical property-based design

Library Source Provenance: Documented Inclusion in the MMV HGL1 Collection with Curated Identity

This compound belongs to the MMV Hit Generation Library 1 (HGL1), a curated and publicly documented screening collection containing 141,786 novel compounds assembled for malaria drug discovery [1]. Its presence in this library means the compound has met MMV's inclusion criteria for structural novelty, drug-like properties, and synthetic tractability. Unlike compounds sourced from general commercial catalogs without biological annotation, this compound carries a verifiable screening record: 1.0% inhibition at 2 µM against P. falciparum NF54 (Z-score -0.14) from a high-throughput screen with documented orthogonal assay cascade readiness [2]. For researchers building screening decks, the provenance of a compound in a named, quality-controlled library with documented screening results provides a level of confidence in compound identity and purity that is not guaranteed for compounds purchased solely from non-validated suppliers.

Screening collection Compound library Neglected disease research

Defined Application Scenarios for 3-Chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide Based on Verified Evidence


Negative Control Compound for Malaria Phenotypic Screening Cascades

The documented inactivity of this compound (1.0% inhibition at 2 µM, Z-score -0.14) in the P. falciparum nanoGlo assay [1] qualifies it as a candidate negative control for laboratories running similar whole-cell malaria viability assays. Researchers can use this compound to benchmark plate-to-plate variability and establish the baseline for hit-calling thresholds. Its inclusion in the MMV HGL1 library with a verified Z-score near zero provides a statistically defined inactive reference point that is preferable to uncharacterized compounds when calibrating screening workflows.

Drug-Like Scaffold with Defined Physicochemical Space for Structure-Activity Relationship (SAR) Exploration

With computed properties including MW 321.72, XLogP3 3.5, TPSA 29.54 Ų, zero HBD, and a QED score of 0.85 [2], this compound occupies a region of drug-like chemical space suitable for fragment-to-lead or scaffold-hopping programs. The 3-chloro substituent provides a synthetic handle for further derivatization (e.g., Suzuki coupling, Buchwald-Hartwig amination), while the documented lack of antiplasmodial activity [1] means that any future biological activity can be attributed to the introduced modifications rather than to the core scaffold itself.

Selectivity Profiling Reagent Against Protozoan Targets

Because this compound was evaluated in a whole-organism Plasmodium falciparum assay and found to be inactive at 2 µM [1], it may serve as a selectivity control when profiling more potent analogs against panels of protozoan or eukaryotic pathogens. The absence of growth inhibition in the malaria model provides a documented selectivity window that can be referenced when assessing off-target effects of structurally related active compounds. This application relies on the publicly verifiable negative dataset deposited in ChEMBL (CHEMBL4888484).

Quote Request

Request a Quote for 3-chloro-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.